p-(3-Phthalimidopropoxy)acetophenone

Description

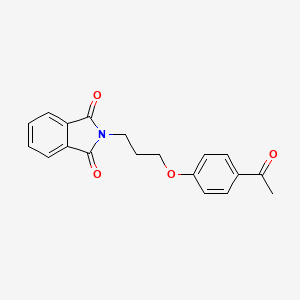

p-(3-Phthalimidopropoxy)acetophenone is a synthetic acetophenone derivative featuring a phthalimide group connected via a three-carbon propoxy linker at the para position of the acetophenone core. The phthalimide moiety is known for its role in polymer synthesis (e.g., polyimides) , while the acetophenone scaffold is widely utilized in agrochemicals, pharmaceuticals, and materials science due to its versatile reactivity and biological activity .

Properties

CAS No. |

65623-99-6 |

|---|---|

Molecular Formula |

C19H17NO4 |

Molecular Weight |

323.3 g/mol |

IUPAC Name |

2-[3-(4-acetylphenoxy)propyl]isoindole-1,3-dione |

InChI |

InChI=1S/C19H17NO4/c1-13(21)14-7-9-15(10-8-14)24-12-4-11-20-18(22)16-5-2-3-6-17(16)19(20)23/h2-3,5-10H,4,11-12H2,1H3 |

InChI Key |

HQUYDKBKSMWQIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between p-(3-Phthalimidopropoxy)acetophenone and related compounds:

Key Insights:

In contrast, alkyl or methoxy substituents in other acetophenones improve solubility and metabolic stability, making them suitable for agrochemicals . Natural acetophenones like paeonol and apocynin exhibit bioactivity due to hydroxyl and methoxy groups, which are absent in synthetic this compound. This suggests divergent applications (pharmaceuticals vs. materials science) .

Synthetic Accessibility: Suzuki coupling is a common method for para-substituted acetophenones (e.g., p-(4-methylphenyl)acetophenone), but this compound may require additional steps, such as propoxy linker installation or phthalimide conjugation .

Thermodynamic and Solubility Profiles: While specific data for this compound are unavailable, acetophenone derivatives with bulky substituents (e.g., phthalimide) typically exhibit lower volatility and higher melting points compared to simpler analogs like p-(4-methylphenyl)acetophenone .

Research Findings and Gaps

- Biological Activity: No direct evidence exists for this compound’s bioactivity. However, phthalimide derivatives are associated with anti-inflammatory and anticancer properties, while acetophenones show antimicrobial effects . Synergistic effects may arise from combining these moieties.

- Polymer Chemistry: 3-Chloro-N-phenyl-phthalimide is a validated monomer for polyimides . The propoxy linker in this compound could introduce flexibility into polymer backbones, though this remains untested.

- Data Gaps: Experimental data on solubility, stability, and reactivity of this compound are lacking. Comparative studies with analogs like p-(4-methoxyphenyl)acetophenone are needed to assess its advantages in target applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.